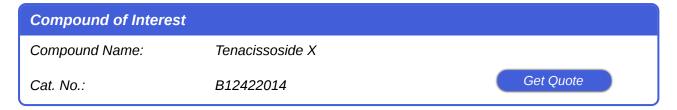


Spectroscopic and Biological Insights into Tenacissosides: A Technical Guide Focused on Tenacissoside H

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Disclaimer: As of late 2025, a compound specifically named "**Tenacissoside X**" is not documented in readily available scientific literature. The genus Marsdenia is a rich source of C21 steroidal glycosides, collectively known as Tenacissosides, with numerous congeners identified (e.g., Tenacissoside A-N). This technical guide will focus on Tenacissoside H, a well-characterized member of this family, as a representative example. The methodologies for isolation, spectroscopic analysis, and data interpretation detailed herein are paradigmatic for the structural elucidation of novel Tenacissosides.

Spectroscopic Data for Tenacissoside H

The definitive structure of Tenacissoside H (Molecular Formula: C₄₂H₆₆O₁₄) is elucidated through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is fundamental for determining the elemental composition of a novel compound. For Tenacissoside H, tandem mass spectrometry (MS/MS) is employed for structural characterization and quantification.

Table 1: Mass Spectrometry Data for Tenacissoside H



Parameter	Value
Molecular Formula	C42H66O14
Ionization Mode	ESI+
Precursor Ion [M+H]+ (m/z)	817.4
Product Ion (m/z)	757.5

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete public repository of assigned chemical shifts for Tenacissoside H is not available, the following tables summarize the expected ¹H-NMR and ¹³C-NMR spectral characteristics based on its identity as a polyoxypregnane glycoside. The precise assignment for any given Tenacissoside requires a full suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY).

Table 2: Expected ¹H-NMR Spectral Features of a Representative Tenacissoside



Proton Type	Chemical Shift (δ) Range (ppm)	Typical Multiplicity	Notes
Aglycone - Methyls	0.8 - 1.8	S	Angular methyl groups of the steroid core.
Aglycone - Methylene/Methine	1.0 - 2.5	m	Complex, often overlapping signals of the steroid skeleton.
Aglycone - CH-O	3.5 - 5.5	m	Protons on carbons bearing hydroxyl or ester functionalities.
Sugar - Anomeric (H- 1')	4.5 - 5.8	d, dd	Position and coupling constants (J) are diagnostic for sugar identity and linkage stereochemistry.
Sugar - Other Protons	3.0 - 4.5	m	Resonances for the remaining sugar protons.
Acyl Groups (e.g., Acetyl CH ₃)	~2.0	s	Sharp singlet if present.

Table 3: Expected ¹³C-NMR Spectral Features of a Representative Tenacissoside



Carbon Type	Chemical Shift (δ) Range (ppm)	Notes
Aglycone - Methyls	10 - 30	Steroid core methyl groups.
Aglycone - Methylene/Methine/Quaternary	20 - 60	Carbons of the steroid skeleton.
Aglycone - C-O	60 - 90	Carbons attached to oxygen (hydroxyls, ethers, esters).
Aglycone - Carbonyl (C=O)	170 - 210	Ketone or ester carbonyls.
Sugar - Anomeric (C-1')	95 - 108	Highly sensitive to the nature and stereochemistry of the glycosidic bond.
Sugar - Other Carbons	60 - 85	Remaining sugar ring carbons.

Experimental Protocols

The isolation and characterization of Tenacissosides involve a multi-step process combining extraction, chromatography, and spectroscopy.

Isolation and Purification

- Extraction and Partitioning: The dried, powdered stems of Marsdenia tenacissima are
 exhaustively extracted with 95% ethanol. The concentrated crude extract is then suspended
 in water and sequentially partitioned with solvents of increasing polarity, such as petroleum
 ether, chloroform, and n-butanol. The C21 steroidal glycosides are typically concentrated in
 the n-butanol fraction.
- Chromatographic Separation: The bioactive n-butanol fraction is subjected to a series of chromatographic steps to isolate individual compounds.
 - Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, typically chloroform-methanol, to yield several subfractions.



- Size-Exclusion Chromatography: Sub-fractions are often purified on a Sephadex LH-20 column to remove polymeric material and other impurities.
- Preparative HPLC: Final purification to yield pure Tenacissosides (>95%) is achieved using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol-water or acetonitrile-water gradient mobile phase.

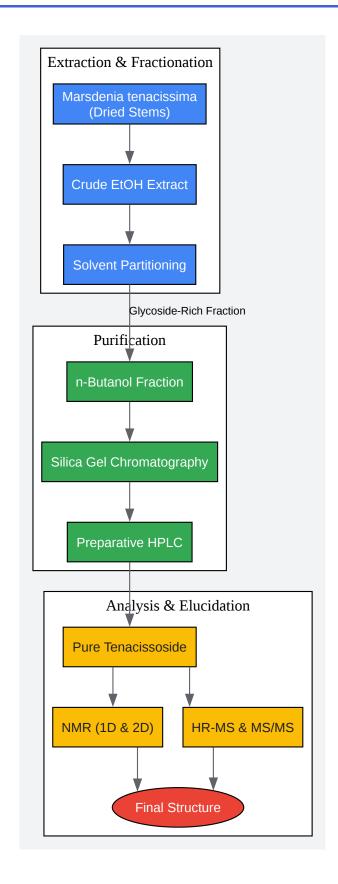
Spectroscopic Analysis

- NMR Spectroscopy:
 - Sample Preparation: 5-10 mg of the purified glycoside is dissolved in ~0.5 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄). Pyridine-d₅ is often preferred for its ability to resolve overlapping hydroxyl signals.
 - Data Acquisition: 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field spectrometer (≥400 MHz). The combination of these experiments allows for the complete assignment of all proton and carbon signals and the determination of the compound's constitution and relative stereochemistry.
- Mass Spectrometry:
 - Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an ultraperformance liquid chromatography (UPLC) system.
 - Analysis: Electrospray ionization (ESI) in positive ion mode is typically used. HRMS data provides the accurate mass for molecular formula determination, while MS/MS fragmentation patterns reveal the structure of the aglycone and the sequence of sugar units in the glycoside chain.

Visualized Workflows and Pathways General Experimental Workflow

The following diagram illustrates the standard workflow for the isolation and structural elucidation of Tenacissosides from their natural source.





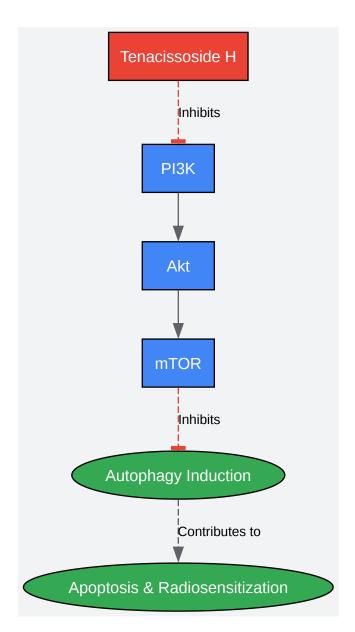
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Caption: Workflow for Tenacissoside isolation and structure elucidation.



Biological Signaling Pathway of Tenacissoside H

Tenacissoside H has been investigated for its anti-tumor properties and is known to modulate key cellular signaling pathways. For instance, it has been shown to induce autophagy and enhance the radiosensitivity of hepatocellular carcinoma cells by targeting the PI3K/Akt/mTOR pathway.



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Caption: Tenacissoside H inhibits the PI3K/Akt/mTOR signaling pathway.







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